Differential Mesophase Behavior: Monomyristolein vs. Monoolein (C18:1) vs. Monopentadecenoin (C15:1)
The phase behavior of monomyristolein in water is distinct from that of its close structural analogs, monoolein (C18:1c9) and monopentadecenoin (C15:1c10). A comparative X-ray diffraction study demonstrated that the stability fields of the lamellar liquid crystalline (Lα), inverted cubic (Q230, Q244), and fluid isotropic phases differ significantly across these three monoglycerides as a function of temperature and hydration [1].
| Evidence Dimension | Mesophase Stability and Structure |
|---|---|
| Target Compound Data | Forms lamellar crystalline, lamellar liquid crystalline (Lα), fluid isotropic, and two inverted cubic phases (la3d (Q230) and Pn3m (Q244)) [1]. |
| Comparator Or Baseline | Monopentadecenoin (C15:1c10) and Monoolein (C18:1c9). All three form similar mesophases, but their temperature- and hydration-dependent stability regions differ [1]. |
| Quantified Difference | The phase diagrams of the three compounds are compared, revealing that a single-carbon increase in chain length (C14:1 to C15:1) or a four-carbon increase (C14:1 to C18:1) significantly alters the boundaries of phase stability [1]. |
| Conditions | X-ray diffraction analysis of samples with 0-60% (w/w) water, over a temperature range of 0-104°C [1]. |
Why This Matters
These differences in phase behavior are critical for applications that depend on a specific nanostructure (e.g., cubic phase for membrane protein crystallization or lamellar phase for topical formulations); using the wrong monoglyceride will result in the formation of an entirely different and potentially non-functional mesophase.
- [1] Briggs, J., & Caffrey, M. (1994). The temperature-composition phase diagram and mesophase structure characterization of monopentadecenoin in water. Biophysical Journal, 67(4), 1594–1602. View Source
